Cas no 1896922-09-0 (2-Quinolin-6-ylpropan-1-ol)

2-Quinolin-6-ylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Quinolin-6-ylpropan-1-ol
- 1896922-09-0
- EN300-6506353
- 2-(quinolin-6-yl)propan-1-ol
-
- Inchi: 1S/C12H13NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,9,14H,8H2,1H3
- InChI Key: FIEUFYTYHCNFHM-UHFFFAOYSA-N
- SMILES: OCC(C)C1C=CC2C(=CC=CN=2)C=1
Computed Properties
- Exact Mass: 187.099714038g/mol
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
- XLogP3: 2.1
2-Quinolin-6-ylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506353-0.5g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 0.5g |
$1302.0 | 2023-05-31 | ||
Enamine | EN300-6506353-10.0g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 10g |
$5837.0 | 2023-05-31 | ||
Enamine | EN300-6506353-0.1g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 0.1g |
$1195.0 | 2023-05-31 | ||
Enamine | EN300-6506353-1.0g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 1g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-6506353-2.5g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 2.5g |
$2660.0 | 2023-05-31 | ||
Enamine | EN300-6506353-0.05g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 0.05g |
$1140.0 | 2023-05-31 | ||
Enamine | EN300-6506353-5.0g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 5g |
$3935.0 | 2023-05-31 | ||
Enamine | EN300-6506353-0.25g |
2-(quinolin-6-yl)propan-1-ol |
1896922-09-0 | 0.25g |
$1249.0 | 2023-05-31 |
2-Quinolin-6-ylpropan-1-ol Related Literature
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on 2-Quinolin-6-ylpropan-1-ol
Professional Introduction to 2-Quinolin-6-ylpropan-1-ol (CAS No. 1896922-09-0)
2-Quinolin-6-ylpropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1896922-09-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core appended with a propanol side chain, has garnered attention due to its structural versatility and potential biological activities. The quinoline scaffold is well-documented for its role in various pharmacological applications, while the hydroxyl group at the propyl chain introduces opportunities for further functionalization and interaction with biological targets.
The structural motif of 2-Quinolin-6-ylpropan-1-ol positions it as a valuable intermediate in the synthesis of more complex molecules. The quinoline ring system is renowned for its presence in numerous bioactive natural products and synthetic drugs, including those used in antimicrobial, antimalarial, and anticancer therapies. The introduction of a propanol substituent at the 6-position of the quinoline ring modifies its electronic and steric properties, potentially influencing its binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 2-Quinolin-6-ylpropan-1-ol with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on enzymes involved in cancer cell proliferation, such as kinases and proteases. The hydroxyl group at the propyl chain could serve as a hydrogen bond acceptor or participate in hydrophobic interactions, enhancing its ability to dock into protein active sites.
In addition to its potential as an enzyme inhibitor, 2-Quinolin-6-ylpropan-1-ol has been investigated for its interactions with nucleic acids. Quinoline derivatives are known to interfere with DNA replication and transcription by binding to nucleotide bases or inhibiting DNA polymerases. The propanol side chain may further modulate these interactions by influencing the compound's solubility and ability to cross cell membranes.
The synthesis of 2-Quinolin-6-ylpropan-1-ol involves multi-step organic reactions, typically starting from readily available quinoline precursors. Functional group transformations such as alkylation and hydroxylation are commonly employed to introduce the propyl chain and hydroxyl group, respectively. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 2-Quinolin-6-ylpropan-1-ol more accessible for further research.
Current research is exploring the pharmacokinetic properties of 2-Quinolin-6-ylophanol to optimize its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the compound's bioavailability and efficacy. Preclinical studies have begun to assess its stability under physiological conditions and its potential for drug-drug interactions.
The quinoline scaffold's adaptability makes 2-quino-lin -6-ylophanol a promising candidate for structure-based drug design. By leveraging computational tools like molecular dynamics simulations and virtual screening, researchers can identify analogs with enhanced potency and selectivity. This approach aligns with the growing trend toward precision medicine, where tailored therapeutics are designed to target specific disease mechanisms.
Industrial applications of CAS No 1896922 -09 -0 are also emerging. Pharmaceutical companies are interested in this compound as a building block for novel drug candidates. Its unique structural features offer opportunities for developing treatments against emerging infectious diseases and chronic conditions characterized by complex pathophysiology.
The future direction of research on 2-quino-lin -6-ylophanol includes exploring its role in combination therapies. By pairing it with other bioactive molecules, researchers aim to synergize their effects and overcome resistance mechanisms observed in existing treatments. Such collaborative approaches are essential in addressing global health challenges effectively.
In conclusion,CAS No 1896922090 represents a fascinating compound with broad applications in pharmaceutical chemistry and medicinal biology. Its quinoline core provides a foundation for diverse biological activities, while the propanol side chain offers functional flexibility. As research progresses,CAS No 1896922090 is poised to contribute significantly to the development of next-generation therapeutics.
1896922-09-0 (2-Quinolin-6-ylpropan-1-ol) Related Products
- 1351632-17-1(1-{3-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}-3-(phenylsulfanyl)propan-1-one)
- 343270-90-6(3-(1H-1,2,4-triazol-3-yl)methyl-1H-1,2,4-triazole)
- 854913-14-7(cyclohex-3-ene-1-sulfonamide)
- 1501353-81-6(4-Methoxy-2,3-dimethylbenzenethiol)
- 21344-92-3(N-Allyl-4-(2-Chlorophenyl)Thiazol-2-Amine)
- 2680529-03-5(ethyl 1-4-(tert-butoxy)-3,5-difluorophenyl-2,5-dioxoimidazolidine-4-carboxylate)
- 113206-03-4(2-Chloro-3-methoxyaniline)
- 949507-29-3(8-Bromo-1,4-dihydroquinolin-4-one)
- 2171749-29-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylbutanoic acid)
- 1713160-85-0(2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde)



